2,6-Difluoro-3-phenylbenzaldehyde
Overview
Description
2,6-Difluoro-3-phenylbenzaldehyde is a chemical compound with the molecular formula C13H8F2O and a molecular weight of 218.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H8F2O/c14-12-7-6-10 (13 (15)11 (12)8-16)9-4-2-1-3-5-9/h1-8H
. This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Analytical Methods for Antioxidant Activity
The analysis of antioxidant activities in various substances is crucial for food engineering, medicine, and pharmacy. Studies utilizing assays like ORAC, HORAC, TRAP, and TOSC have highlighted the importance of spectrophotometry in detecting antioxidant capacities. Chemical methods, alongside electrochemical biosensors, offer a comprehensive approach to understanding the antioxidant properties of complex samples, suggesting potential applications of related aldehydes in evaluating antioxidant activities (Munteanu & Apetrei, 2021).
Catalytic Oxidation in Organic Synthesis
The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, is a process with significant industrial relevance, indicating the potential for 2,6-Difluoro-3-phenylbenzaldehyde to serve as a precursor or intermediate in synthesizing valuable aromatic compounds. The optimization of these processes can lead to efficient and selective production methods for fine chemicals and pharmaceuticals (Tarabanko & Tarabanko, 2017).
Photosensitive Protecting Groups
The application of photosensitive protecting groups in synthetic chemistry underscores the versatility of aromatic aldehydes in facilitating light-mediated organic transformations. This approach has shown promise in developing new synthetic pathways and could imply uses for this compound in creating sensitive probes or materials (Amit, Zehavi, & Patchornik, 1974).
Environmental Applications
Research on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental persistence and potential toxicity of fluorinated compounds. Studies in this area may provide insights into the biodegradability and environmental fate of fluorinated aldehydes, including this compound, contributing to the development of strategies for pollution mitigation and environmental protection (Liu & Avendaño, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,6-difluoro-3-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYLQSXHNZYODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.